N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyridine moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidine derivatives.
Attachment of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine intermediate.
Incorporation of the Oxolane Ring: The oxolane ring can be attached through alkylation reactions, where an oxolane derivative reacts with the azetidine-pyridine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(oxolan-2-yl)methyl]-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- N-[(oxolan-2-yl)methyl]-3-(pyridin-2-yloxy)azetidine-1-carboxamide
- N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-sulfonamide
Uniqueness
N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-8-12-2-1-7-19-12)17-9-13(10-17)20-11-3-5-15-6-4-11/h3-6,12-13H,1-2,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDUBRCNPGUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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